3-Bromo-4-chlorobenzhydrazide

Descripción general

Descripción

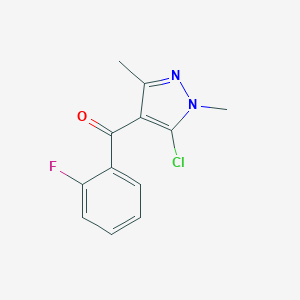

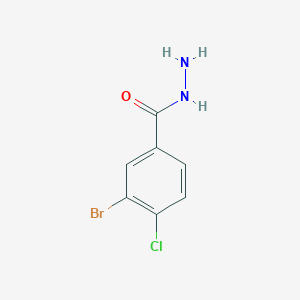

3-Bromo-4-chlorobenzhydrazide, also known as this compound, is a useful research compound. Its molecular formula is C7H6BrClN2O and its molecular weight is 249.49 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Crystallography

3-Bromo-4-chlorobenzhydrazide serves as a precursor in the synthesis of structurally complex hydrazone compounds. For instance, reactions with different aldehydes have led to the creation of isostructural hydrazone compounds with potential applications in materials science due to their unique crystal structures. These structures are characterized by their dimer formations linked by methanol molecules through hydrogen bonds, offering insights into the molecular architecture and interactions within crystals (Xiao-ling Wang, Z. You, Che Wang, 2011).

Antimicrobial Properties

The modification of this compound into vanadium(V) complexes has been explored for antimicrobial applications. These complexes, derived from bromo and chloro-substituted hydrazones, exhibit significant antimicrobial activities against a range of bacteria and fungi. This highlights the compound's role in developing new antimicrobial agents, emphasizing the influence of bromo and chloro groups on enhancing these properties (Zi-qiang Sun, Shun-Feng Yu, Xiner Xu, X. Qiu, Shu-juan Liu, 2020).

Photodissociation Studies

Photodissociation kinetics of bromochlorobenzenes, including compounds related to this compound, have been investigated to understand their behavior under ultraviolet light. These studies are crucial for assessing the environmental impact and stability of such compounds when exposed to light. The findings contribute to our knowledge of the dissociation dynamics, which is vital for environmental chemistry and photostability assessments of halogenated compounds (D. Karlsson, J. Davidsson, 2008).

Organic Electronics

In the field of organic electronics, derivatives of this compound have been utilized to control the morphology and crystallization in semiconducting polymer blends. This application is particularly relevant in the optimization of organic photovoltaic devices, where phase separation and purity significantly affect the efficiency and performance of solar cells. The use of related compounds as processing additives demonstrates the potential of this compound derivatives in enhancing electronic device fabrication (Xueliang Liu, S. Huettner, Zhuxia Rong, M. Sommer, R. Friend, 2012).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-bromo-4-chlorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClN2O/c8-5-3-4(7(12)11-10)1-2-6(5)9/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLUVSFWRCWHFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NN)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370781 | |

| Record name | 3-Bromo-4-chlorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148993-18-4 | |

| Record name | 3-Bromo-4-chlorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 148993-18-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

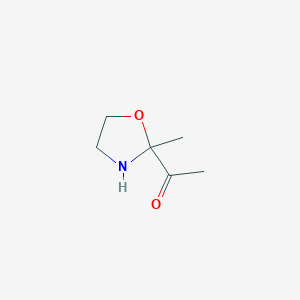

![N-[3-(3,4-dihydroxyphenyl)propyl]acetamide](/img/structure/B137961.png)

![Methyl (1R,2S,3S,5S)-8-(2-fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B137984.png)

![N'-hydroxy-2-[3-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B137985.png)